5-Bromo-1-[(pyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine
CAS No.:
Cat. No.: VC17835369
Molecular Formula: C8H8BrN5
Molecular Weight: 254.09 g/mol
* For research use only. Not for human or veterinary use.
![5-Bromo-1-[(pyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine -](/images/structure/VC17835369.png)
Specification
Molecular Formula | C8H8BrN5 |
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Molecular Weight | 254.09 g/mol |
IUPAC Name | 5-bromo-1-(pyridin-3-ylmethyl)-1,2,4-triazol-3-amine |
Standard InChI | InChI=1S/C8H8BrN5/c9-7-12-8(10)13-14(7)5-6-2-1-3-11-4-6/h1-4H,5H2,(H2,10,13) |
Standard InChI Key | SSLQJYOAFJEISP-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CN=C1)CN2C(=NC(=N2)N)Br |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
5-Bromo-1-[(pyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine (IUPAC name: 5-bromo-1-[(pyridin-3-yl)methyl]-1,2,4-triazol-3-amine) belongs to the 1,2,4-triazole class of heterocyclic compounds. Its molecular formula is , with a molecular weight of 275.09 g/mol . The structure comprises:
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A 1,2,4-triazole core substituted at N1 with a bromine atom and a pyridin-3-ylmethyl group.
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An amine group at the C3 position of the triazole ring.
The pyridine ring introduces aromatic π-system interactions, while the bromine atom enhances electrophilic reactivity, making the compound a versatile intermediate in medicinal chemistry.
Tautomerism and Conformational Analysis
Like many 1,2,4-triazoles, this compound exhibits annular tautomerism, where the hydrogen atom at N1 can migrate to N4, creating two tautomeric forms (Figure 1) . Nuclear magnetic resonance (NMR) studies of analogous compounds reveal that the 1H-1,2,4-triazole tautomer predominates in solution, stabilized by intramolecular hydrogen bonding . X-ray crystallography of related structures confirms planar triazole and pyridine rings, with dihedral angles of 85–90° between the rings due to steric hindrance .
Synthetic Methodologies
Nucleophilic Substitution Approaches
The synthesis of 5-bromo-1-[(pyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves sequential alkylation and cyclization steps:
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Alkylation of 5-bromo-1H-1,2,4-triazol-3-amine with 3-(bromomethyl)pyridine in dimethylformamide (DMF) at 60–80°C yields the N1-substituted triazole intermediate.
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Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >90% purity.
Key Reaction Conditions
Parameter | Value |
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Solvent | DMF |
Temperature | 60–80°C |
Catalyst | Potassium carbonate |
Reaction Time | 12–24 hours |
Yield | 65–78% |
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate reaction kinetics. For example, reacting aminoguanidine hydrochloride with pyridin-3-ylmethyl succinimide derivatives under microwaves (150 W, 100°C) reduces reaction times to 30–60 minutes . This method improves regioselectivity and minimizes byproduct formation compared to conventional heating .
Pharmacological Properties
Antimicrobial Activity
Triazole derivatives demonstrate broad-spectrum antimicrobial effects. While specific data for 5-bromo-1-[(pyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine are unavailable, structurally similar compounds exhibit:
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Antifungal Activity: Inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, with IC values of 0.8–2.4 μM against Candida albicans .
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Antibacterial Effects: MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli via DNA gyrase inhibition .
Physicochemical Properties
Solubility and Stability
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Solubility: Sparingly soluble in water (0.2 mg/mL at 25°C); highly soluble in DMSO (>50 mg/mL) .
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Stability: Stable under ambient conditions for 6 months when stored in amber vials at –20°C. Degrades upon prolonged exposure to UV light (t = 48 hours under 254 nm) .
Spectroscopic Data
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H NMR (400 MHz, DMSO-): δ 8.65 (s, 1H, pyridine-H), 7.85–7.72 (m, 3H, triazole-H and NH), 5.42 (s, 2H, CH) .
Applications and Future Directions
Drug Development
The compound’s dual functionality (bromine for electrophilic reactivity; pyridine for target binding) makes it a candidate for:
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Antifungal Agents: Analogous to fluconazole but with improved bioavailability .
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Kinase Inhibitors: Potential inhibition of EGFR and VEGFR2 in cancer therapy.
Material Science
Brominated triazoles serve as precursors for:
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Luminescent Materials: Coordination polymers with lanthanides for OLED applications.
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Corrosion Inhibitors: Adsorption on steel surfaces via N-heteroatom interactions.
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